

Application Notes: Thiazole Orange in Fluorescent In Situ Hybridization (FISH)

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Compound of Interest

Compound Name: Thiazol Orange

Cat. No.: B15394522

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Thiazole Orange (TO) is an asymmetric cyanine dye that serves as a powerful tool in molecular biology, particularly as a fluorescent probe in Fluorescent In Situ Hybridization (FISH).^[1] Unlike conventional fluorophores, TO exhibits a unique "light-up" property; it is virtually non-fluorescent when free in solution but displays a dramatic increase in fluorescence quantum yield upon binding to nucleic acids.^{[2][3][4][5]} This fluorescence enhancement, which can be over a thousand-fold, occurs because the dye's molecular structure becomes more planar and rigid upon intercalation or groove-binding with DNA or RNA, restricting the non-radiative decay pathways that quench its fluorescence in solution.^{[1][2][5][6]}

This intrinsic signal modulation makes Thiazole Orange an ideal candidate for developing "turn-on" hybridization probes, which provide a high signal-to-noise ratio without the need for a separate quencher molecule.^{[1][3]} When covalently attached to an oligonucleotide, the TO-probe remains in a low-fluorescence state. Upon hybridization with its complementary target sequence, the dye intercalates into the newly formed duplex, leading to a significant and detectable fluorescent signal.^[5]

Key Advantages of Thiazole Orange in FISH:

- **High Signal-to-Noise Ratio:** The "light-up" mechanism ensures that fluorescence is primarily generated only upon successful hybridization, minimizing background from unbound probes.^{[2][4]}
- **Simplified Probe Design:** TO-probes are single-labeled, eliminating the complex design and synthesis requirements of dual-labeled probes that rely on Förster Resonance Energy

Transfer (FRET), such as Molecular Beacons or TaqMan probes.[1][3]

- **Versatility:** Thiazole Orange can be used to detect both DNA and RNA targets and is effective for staining nucleic acids in various sample types, including live and fixed mammalian cells, bacteria, and yeast.[2][7][8]
- **Cell Permeability:** The dye can permeate living cell membranes, opening possibilities for in-vivo imaging applications.[7][8]
- **Enhanced Derivatives:** Chemical modifications to the core TO structure have yielded derivatives with improved quantum yields, greater fluorescence enhancement upon hybridization, and lower limits of detection.[9]

The application of TO in FISH is particularly valuable for the specific detection and localization of microbial rRNA, viral nucleic acids, and specific gene sequences within complex biological samples.[10][11][12]

Quantitative Data Summary

The performance of Thiazole Orange and its derivatives can be quantified by their spectroscopic properties and detection sensitivity.

Table 1: Spectroscopic Properties of Thiazole Orange

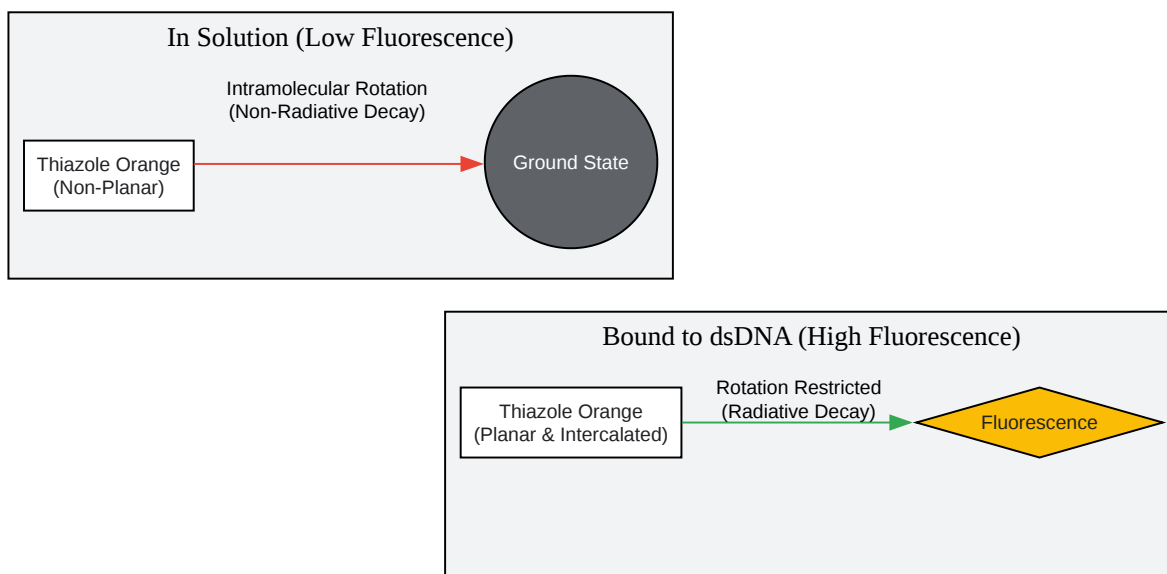
Property	Condition	Value	Citations
Excitation Maximum (λ_{ex})	Bound to DNA	510 - 514 nm	[1][7]
Emission Maximum (λ_{em})	Bound to DNA	527 - 533 nm	[1][7][8]
Quantum Yield (Φ)	Free in Solution	~0.0002	[6]
Quantum Yield (Φ)	Bound to dsDNA	~0.1	[6]
Quantum Yield (Φ)	Bound to poly(dG)	~0.4	[6]

Table 2: Performance Comparison of TO-Based Probes for G-Quadruplex DNA

Probe Type	Fluorescence Enhancement	Limit of Detection (LOD)	Citations
Standard Thiazole Orange	-	48.7 nM	[9]
Modified TO Derivative	Up to 19-fold	3 - 4 nM	[9]

Visualizations

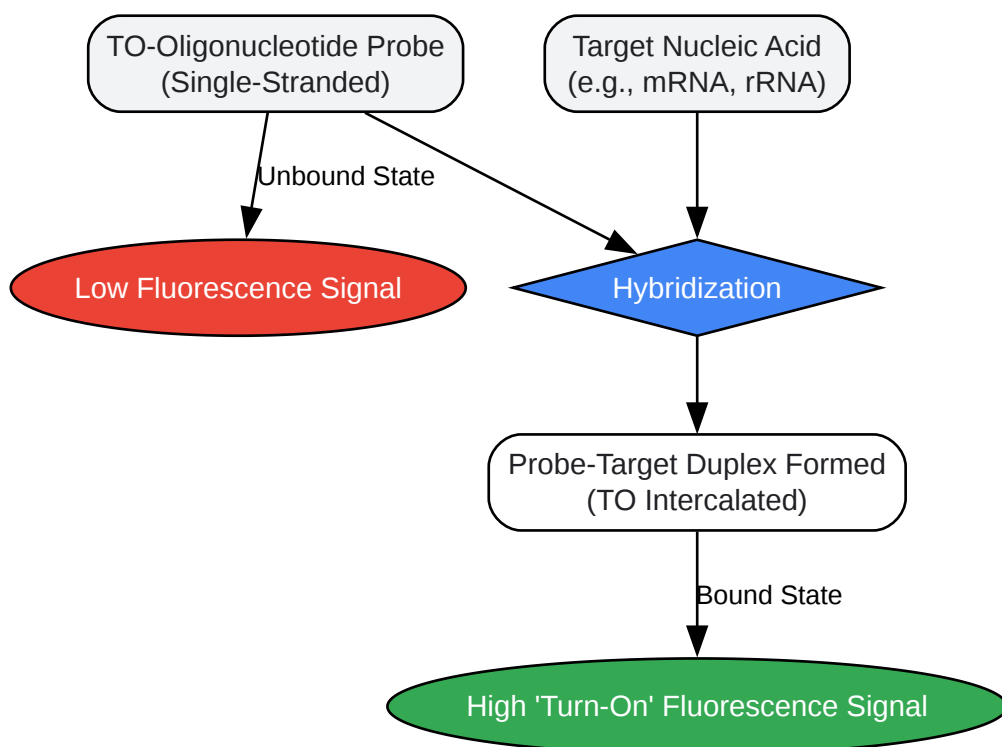
Mechanism of Thiazole Orange Fluorescence

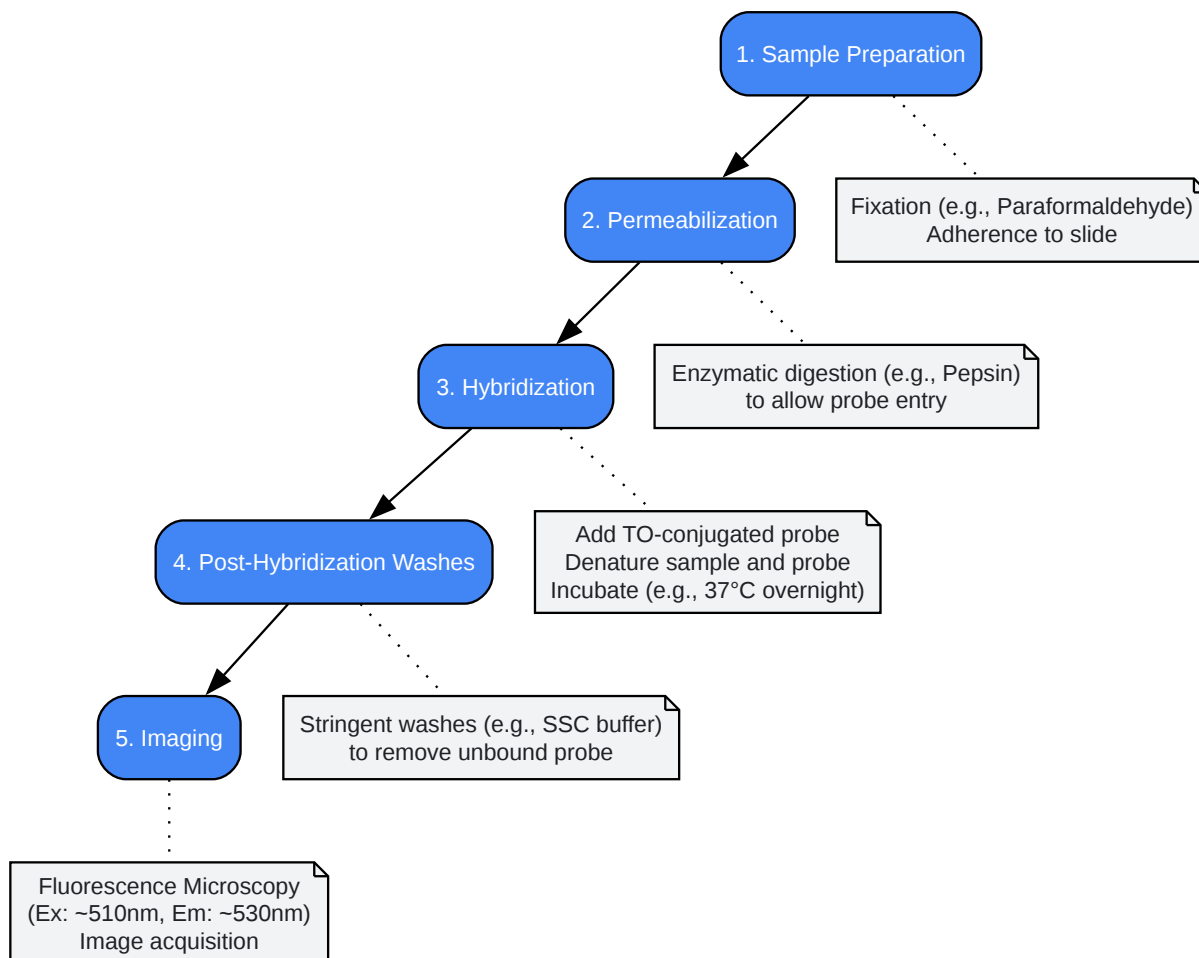


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Caption: Mechanism of Thiazole Orange's "light-up" fluorescence upon binding to dsDNA.

Logical Workflow for a "Light-Up" TO-Probe





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- To cite this document: BenchChem. [Application Notes: Thiazole Orange in Fluorescent In Situ Hybridization (FISH)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15394522#application-of-thiazole-orange-in-fluorescent-in-situ-hybridization-fish]

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